![molecular formula C5HF9 B7880983 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene](/img/structure/B7880983.png)
1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene
Overview
Description
1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene is a useful research compound. Its molecular formula is C5HF9 and its molecular weight is 232.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorinating Reagent : Perfluoro-2-methyl-2-pentene (PMP), which reacts to form 1,1,1,3,4,4,5,5,5-nonafluoro-2-pentene, has been used as a new fluorinating reagent. It reacts with carboxylic acids, alcohols, and cyclic amides, producing Michaeltype addition products in good yields. This reagent also facilitates the conversion of alcohols and amides into their fluorinated forms, indicating its utility in organic synthesis and fluorine chemistry (Yanagida, Noji, & Okahara, 1981).
Isomerization Catalyst : Studies on the isomerization of 1-pentene, a related compound, have shown the use of noble metal salts and complexes as catalysts. These catalysts facilitate the transformation of 1-pentene to 2-pentene isomers, which is a significant reaction in the petrochemical industry for producing different chemical intermediates (Bond & Hellier, 1967).
Combustion and Fuel Research : The combustion characteristics of 1- and 2-pentene, similar to 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene, have been extensively studied. Understanding their ignition delay times and fuel reactivity is crucial for developing gasoline surrogate fuels and improving engine performance (Dong et al., 2021).
Polymer Research : Research on poly(4-methyl-1-pentene), a polymer related to 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene, indicates its application as a dielectric material in capacitors. Its properties are comparable to biaxially oriented polypropylene, making it suitable for energy storage applications (Ghule, Laad, & Tiwari, 2021).
properties
IUPAC Name |
(Z)-1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h1H/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZBRBIEBBNIA-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(F)F)\F)\C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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